2-Nitrophenanthrene
Overview
Description
2-Nitrophenanthrene is a nitro-aromatic compound with the molecular formula C14H9NO2 . It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .
Synthesis Analysis
The synthesis of nitro-aromatic compounds like 2-Nitrophenanthrene has been a subject of study due to their mutagenic and carcinogenic properties . One study describes the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids using 2,7-dinitrophenanthrene-9,10-dione (DNPO) as a photocatalyst .Molecular Structure Analysis
The molecular structure of 2-Nitrophenanthrene consists of two or more fused aromatic rings made of carbon and hydrogen atoms and at least one nitro group . The position of the nitro group along the longest axis of the molecule can influence its mutagenicity .Chemical Reactions Analysis
Nitro-aromatic compounds like 2-Nitrophenanthrene are known to exhibit mutagenic and carcinogenic properties . The structural and electronic factors that influence these properties have been a long-standing objective of research .Physical And Chemical Properties Analysis
2-Nitrophenanthrene has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da . More detailed physical and chemical properties were not found in the papers retrieved.Scientific Research Applications
Synthesis of Phenanthropyrroles and Phenanthrolinopyrroles : 9-Nitrophenanthrene, a compound related to 2-Nitrophenanthrene, is used in the synthesis of phenanthropyrroles, indicating its potential in organic synthesis (Lash, Novak, & Lin, 1994).
Formation of Genotoxic Nitro-PAH Compounds in Fish : Studies show the formation of nitro-PAH compounds in fish exposed to PAH and nitrite, highlighting the environmental and biological impact of nitro-PAHs like 2-Nitrophenanthrene (Shailaja, Rajamanickam, & Wahidulla, 2006).
Studies on Amination of 9-Nitrophenanthrene : Research on nucleophilic aminations of 9-nitrophenanthrene, which is closely related to 2-Nitrophenanthrene, provides insights into the chemical reactions and potential applications of nitrophenanthrenes (Barton, Grinham, & Whitaker, 1971).
Concentrations and Sources of Nitro-PAHs in Atmospheres : Research on nitro-PAHs in urban and suburban atmospheres, including 2-Nitrophenanthrene, helps in understanding environmental pollution and its sources (Bamford & Baker, 2003).
Crystal Structures of Nitrophenanthrene Compounds : Studies on the crystal structures of nitrophenanthrene compounds, including 4-nitrophenanthrene, provide insights into their photochemical reactivity, which can be extrapolated to 2-Nitrophenanthrene (Sekine et al., 2001).
Predicting Mutagenic Activity of Nitrophenanthrene Isomers : The study on mutagenic activity predictions for nitrophenanthrene isomers, including 2-Nitrophenanthrene, using simulated IR and Raman spectra, is crucial for understanding their biological impacts (Alparone & Librando, 2013).
Formation of Oxidized Products from Phenanthrene : Research on the formation of oxidized products, including nitrophenanthrenes, from the reaction of phenanthrene with the OH radical in a reaction chamber, has implications for atmospheric chemistry and environmental science (Lee & Lane, 2010).
Biodegradability and Extractability of Aged Chemicals in Soil : Studies on the aging of chemicals like phenanthrene in soil, and its impact on biodegradability and extractability, have environmental significance, which can be related to compounds like 2-Nitrophenanthrene (Hatzinger & Alexander, 1995).
Safety And Hazards
While specific safety and hazard information for 2-Nitrophenanthrene was not found, nitro-aromatic compounds in general pose a potential human health risk due to their mutagenic and carcinogenic properties . A safety data sheet for a related compound, 2-nitrophenanthrene-9,10-dione, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
The future directions in the study of 2-Nitrophenanthrene and similar compounds could involve further exploration of their synthesis, understanding their mechanism of action, and developing safer handling and disposal methods. The use of 2,7-dinitrophenanthrene-9,10-dione as a photocatalyst in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids shows promise .
properties
IUPAC Name |
2-nitrophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVVHPEDWRKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168823 | |
Record name | Phenanthrene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenanthrene | |
CAS RN |
17024-18-9 | |
Record name | 2-Nitrophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17024-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITROPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF8VDC4N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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